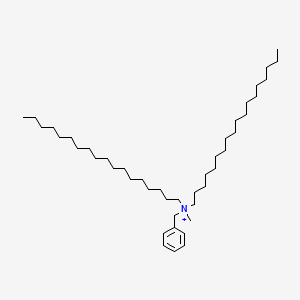
Benzyl-methyl-dioctadecylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-methyl-dioctadecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the formulation of detergents, disinfectants, and other cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-dioctadecylazanium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dioctadecylamine with benzyl chloride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of dioctadecylamine and benzyl chloride into the reactor, where they react under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl-methyl-dioctadecylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Benzyl-methyl-dioctadecylamine.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Benzyl-methyl-dioctadecylazanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in cell biology for the disruption of cell membranes, aiding in the extraction of intracellular components.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for the development of new disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Benzyl-methyl-dioctadecylazanium involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms.
Molecular Targets and Pathways:
Cell Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Pathways: The disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death.
Comparaison Avec Des Composés Similaires
Benzyl-methyl-dioctadecylazanium can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but with a shorter alkyl chain.
Benzalkonium chloride: Widely used as a disinfectant with a similar mechanism of action but different alkyl chain lengths.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst but lacks the long alkyl chains present in this compound.
Uniqueness: The uniqueness of this compound lies in its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting cell membranes.
Propriétés
Numéro CAS |
73383-96-7 |
|---|---|
Formule moléculaire |
C44H84N+ |
Poids moléculaire |
627.1 g/mol |
Nom IUPAC |
benzyl-methyl-dioctadecylazanium |
InChI |
InChI=1S/C44H84N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3/q+1 |
Clé InChI |
JAUVCBJVIFFHEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




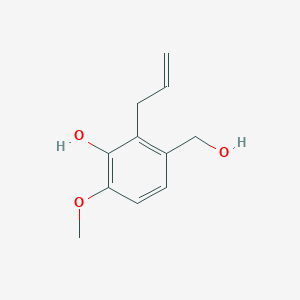
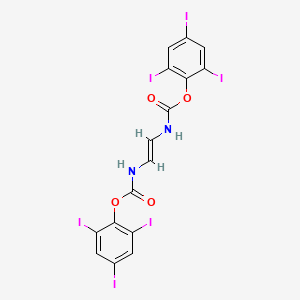
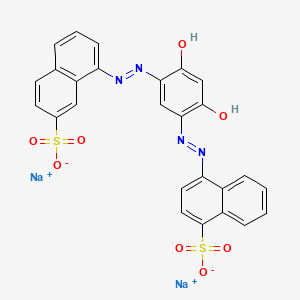
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
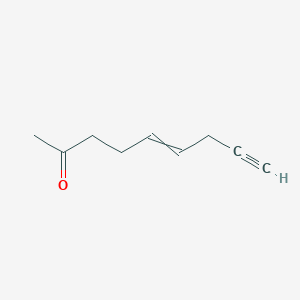
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
